molecular formula C21H23N3O2S B2787038 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one CAS No. 1021024-80-5

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one

Cat. No.: B2787038
CAS No.: 1021024-80-5
M. Wt: 381.49
InChI Key: DOPNATNWZGSCAT-UHFFFAOYSA-N
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Description

3-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is an intricate organic compound that belongs to the thiazolo[2,3-b]quinazoline family. This compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. Its complex structure consists of multiple fused rings, making it an interesting subject for structural and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one typically involves multi-step procedures. The primary synthetic route involves the condensation of 3,4-dihydroisoquinoline with appropriate reactants to form an intermediate, which then undergoes cyclization and further reactions to yield the final compound. Reaction conditions often require the use of catalysts and specific solvents to drive the reaction to completion efficiently.

Industrial Production Methods

While detailed industrial production methods can vary, large-scale synthesis of this compound might involve optimized catalytic processes and continuous flow chemistry to improve yield and reduce reaction times. Methods such as microwave-assisted synthesis could also be employed to increase efficiency and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: This compound can undergo oxidation reactions under controlled conditions, leading to the formation of new functional groups.

  • Reduction: Reduction processes can modify the isoquinoline moiety, introducing new hydrogen atoms to the structure.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. Reaction conditions often include specific temperatures, pressures, and the presence of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows it to be a versatile precursor in organic synthesis.

Biology

Biologically, the compound can be utilized in studies involving enzyme inhibition or receptor binding due to its ability to interact with specific biological targets.

Medicine

Medicinal applications include its potential use as a pharmaceutical intermediate in the development of drugs targeting specific conditions. Its structural complexity can be harnessed to design molecules with desired therapeutic properties.

Industry

In the industrial sector, this compound can be used in the manufacture of specialty chemicals, including those used in agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

Compounds such as 3,4-dihydroisoquinoline derivatives and other thiazoloquinazolines share structural similarities. Examples include:

  • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4,5-dimethylthiazolo[3,2-a]quinazolin-6(7H)-one

  • 6,7,8,9-Tetrahydro-5H-thiazolo[2,3-b]quinazoline-2,4-dione

Highlighting Uniqueness

The uniqueness of 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one lies in its specific arrangement of functional groups and fused ring systems, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c25-19(23-10-9-14-5-1-2-6-15(14)12-23)11-16-13-27-21-22-18-8-4-3-7-17(18)20(26)24(16)21/h1-2,5-6,16H,3-4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPNATNWZGSCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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